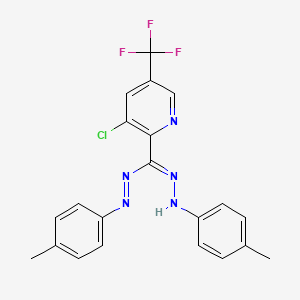
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves a multi-step process. Common starting materials include 4-methylaniline, 4-methylphenylamine, and pyridine-2-carboximidamide. Key steps include chlorination, amination, and trifluoromethylation under controlled conditions. Specific catalysts and reagents like phosphorus oxychloride and trifluoromethanesulfonic anhydride are often employed to facilitate reactions.
Industrial Production Methods: Industrial synthesis often scales up laboratory methods with optimizations for cost-efficiency and yield improvement. Flow chemistry techniques, automated reactors, and robust purification processes ensure consistent quality and higher production rates.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reductive reactions are less common but can be induced under specific conditions, usually involving hydrogenation.
Substitution: Substitution reactions, especially nucleophilic aromatic substitutions, are more typical, often replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed: The primary products include various substituted derivatives depending on the reacting agents and conditions. These can lead to diverse applications in pharmaceuticals and material science.
科学的研究の応用
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide finds extensive use in:
Chemistry: As a building block in organic synthesis for developing new compounds with potential bioactivity.
Biology: Studying molecular interactions due to its unique structural features.
Medicine: Investigating pharmacological properties for potential therapeutic uses.
Industry: Creating specialized materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind with the compound, influencing biological pathways.
Pathways Involved: Can affect signaling pathways or catalytic activities, altering cellular responses and functions.
類似化合物との比較
N'-phenyl-N-pyridinylcarboximidamides
Trifluoromethylpyridines
Chloroanilines
Uniqueness: The trifluoromethyl group and specific positioning of chloro and methylanilino groups impart distinct chemical and physical properties, enhancing its applications in various domains.
Feel free to delve deeper into any section!
特性
IUPAC Name |
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5/c1-13-3-7-16(8-4-13)27-29-20(30-28-17-9-5-14(2)6-10-17)19-18(22)11-15(12-26-19)21(23,24)25/h3-12,27H,1-2H3/b29-20-,30-28? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBOQVHSLRVGV-IOXOKDBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













